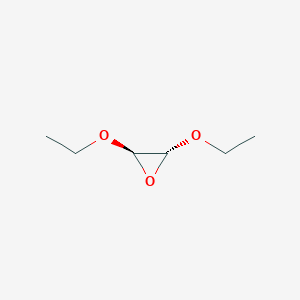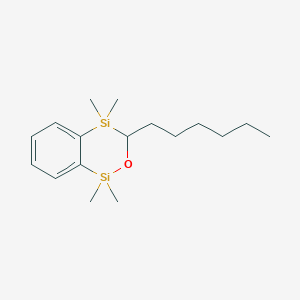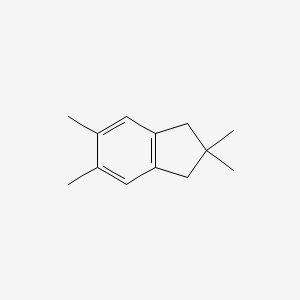
2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 It is a derivative of indene, characterized by the presence of four methyl groups at positions 2, 2, 5, and 6, and a partially saturated ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with methylating agents under specific conditions. For instance, the reaction of indene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that enhance the efficiency and scalability of the synthesis. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reactions, allowing for continuous production in a cost-effective manner.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield fully saturated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic ring, introducing functional groups like halides or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-1,1,5,6-tetramethyl-1H-indene
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern and partially saturated ring structure. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications compared to its analogs.
Propiedades
Número CAS |
136707-98-7 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2,2,5,6-tetramethyl-1,3-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-11-7-13(3,4)8-12(11)6-10(9)2/h5-6H,7-8H2,1-4H3 |
Clave InChI |
BJJWVTOFTOOXSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC(C2)(C)C)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
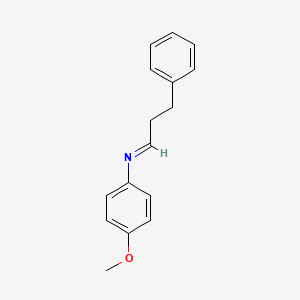
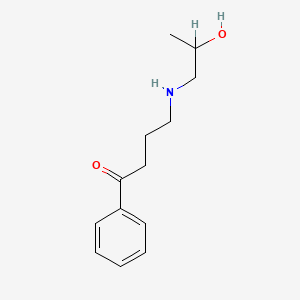
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
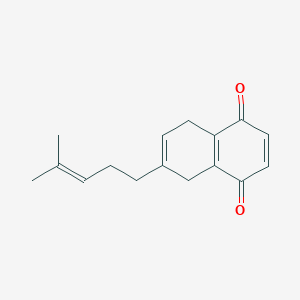

![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)

![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
